7-(Benzenesulfonyl)-2-methoxy-10H-phenothiazine
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Overview
Description
7-(Benzenesulfonyl)-2-methoxy-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a benzenesulfonyl group attached to the phenothiazine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzenesulfonyl)-2-methoxy-10H-phenothiazine typically involves the sulfonylation of 2-methoxy-10H-phenothiazine. One common method is the reaction of 2-methoxy-10H-phenothiazine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Benzenesulfonyl)-2-methoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
7-(Benzenesulfonyl)-2-methoxy-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Benzenesulfonyl)-2-methoxy-10H-phenothiazine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl derivatives.
2-Methoxy-10H-phenothiazine: The parent compound without the sulfonyl group.
Sulfonamide derivatives: Compounds with similar sulfonyl functional groups.
Uniqueness
7-(Benzenesulfonyl)-2-methoxy-10H-phenothiazine is unique due to the presence of both the methoxy and benzenesulfonyl groups on the phenothiazine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61654-47-5 |
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Molecular Formula |
C19H15NO3S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-2-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C19H15NO3S2/c1-23-13-7-10-18-17(11-13)20-16-9-8-15(12-19(16)24-18)25(21,22)14-5-3-2-4-6-14/h2-12,20H,1H3 |
InChI Key |
XSONNZRQIBWPJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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